C18H13ClN2O2
Description
Significance of Hydrazone and Schiff Base Derivatives in Contemporary Chemical Research
Hydrazones are a class of organic compounds characterized by the structure R1R2C=NNH2. When these react with aldehydes or ketones, they form Schiff bases, which contain the characteristic azomethine or imine group (-C=N-). The resulting hydrazone-based Schiff bases are versatile ligands that can coordinate with various metal ions, leading to the formation of stable complexes. nih.govscispace.com This ability to form chelates is central to their wide range of applications.
In modern chemical research, these derivatives are highly valued for their diverse biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor properties. scispace.comthepharmajournal.comnih.gov Their pharmacological potential is often attributed to the presence of the azomethine group. mdpi.com Furthermore, hydrazone derivatives are investigated for their roles in materials science, catalysis, and as analytical reagents. nih.gov The ease of their synthesis and the ability to introduce various functional groups allows for the fine-tuning of their chemical and physical properties for specific applications.
Overview of the Scholarly Landscape for the Chemical Compound C18H13ClN2O2
The chemical compound this compound, systematically named (E)-N'-(5-chloro-2-hydroxybenzylidene)benzohydrazide, has been the subject of various scientific investigations. The synthesis of this and structurally similar compounds is typically achieved through a straightforward condensation reaction between a substituted salicylaldehyde (B1680747) and a benzohydrazide. lew.roimpactfactor.org
Research Objectives and Scope for Advanced Investigations of this compound
The primary research objectives for this compound and its analogues revolve around the exploration of their biological activities and the establishment of structure-activity relationships. A significant area of investigation is their potential as antimicrobial agents against various bacterial and fungal strains. mdpi.comnih.govresearchgate.net Researchers aim to identify novel compounds that can combat drug-resistant pathogens.
Another key research direction is the evaluation of their antioxidant properties. nih.gov The ability of these compounds to scavenge free radicals is of interest for potential applications in mitigating oxidative stress-related conditions. researchgate.netresearchgate.net Advanced investigations often involve computational studies, such as molecular docking, to predict the interaction of these compounds with biological targets like enzymes and DNA. nih.gov The synthesis of metal complexes of these Schiff bases is also a burgeoning field, as coordination to a metal center can enhance their biological efficacy. nih.gov
Detailed Research Findings
Synthesis and Characterization
The synthesis of (E)-N'-(5-chloro-2-hydroxybenzylidene)benzohydrazide (this compound) and its derivatives is well-documented. The general and reliable method involves the condensation of 5-chlorosalicylaldehyde (B124248) with benzohydrazide, typically in an alcoholic solvent like ethanol (B145695). The reaction mixture is often refluxed to ensure completion. lew.roimpactfactor.org
Table 1: Synthesis of (E)-N'-(5-chloro-2-hydroxybenzylidene)benzohydrazide
| Reactant 1 | Reactant 2 | Solvent | Reaction Condition |
|---|
The structural elucidation of these compounds is a cornerstone of their research. X-ray crystallography has been employed to determine the precise solid-state structure of closely related analogues. For instance, the crystal structure of 4-Chloro-N′-(5-chloro-2-hydroxybenzylidene)benzohydrazide reveals a trans configuration with respect to the C=N double bond and the presence of intramolecular hydrogen bonding between the hydroxyl group and the imine nitrogen. nih.gov
Table 2: Selected Crystallographic Data for a Related Hydrazone Schiff Base (C14H10Cl2N2O2)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 5.921 (2) |
| b (Å) | 31.245 (3) |
| c (Å) | 7.428 (3) |
| β (°) | 92.182 (6) |
| Volume (ų) | 1373.2 (7) |
| Z | 4 |
Data from a closely related structure to illustrate typical crystallographic parameters. nih.gov
Spectroscopic data is vital for confirming the identity and purity of the synthesized compounds.
Table 3: Spectroscopic Data for a Representative Hydrazone-Based Schiff Base
| Spectroscopic Technique | Key Observations |
|---|---|
| FTIR (cm⁻¹) | Absorption bands corresponding to N-H, C=O, and C=N stretching vibrations. lew.ro |
| ¹H NMR (ppm) | Resonances for aromatic protons, the azomethine proton (-CH=N-), and the N-H proton. lew.ro |
| ¹³C NMR (ppm) | Signals for aromatic carbons and the carbons of the C=O and C=N groups. lew.ro |
| Mass Spectrometry | Molecular ion peak corresponding to the expected molecular weight. lew.ro |
Biological Activities
The biological activities of hydrazone Schiff bases, including those structurally similar to this compound, have been extensively investigated.
Antimicrobial Activity: Many hydrazone derivatives exhibit significant antibacterial and antifungal properties. nih.govmdpi.comnih.gov Their mechanism of action is often related to their ability to chelate metal ions essential for microbial growth or to interfere with cellular processes. The minimum inhibitory concentration (MIC) is a common metric used to quantify their antimicrobial efficacy.
Table 4: Antimicrobial Activity of Selected Hydrazone Derivatives
| Compound Type | Test Organism | Activity (MIC in µg/mL) |
|---|---|---|
| Hydrazide-hydrazones | Staphylococcus aureus | 64-128 |
| Hydrazide-hydrazones | Escherichia coli | 64-128 |
| Isonicotinic acid hydrazide-hydrazones | Gram-positive bacteria | 1.95–7.81 |
Data represents findings for various hydrazone derivatives to showcase their potential antimicrobial activity. nih.gov
Antioxidant Activity: The antioxidant potential of phenolic Schiff bases is a significant area of research. nih.gov These compounds can act as free radical scavengers, donating a hydrogen atom from their phenolic hydroxyl group to neutralize reactive oxygen species. researchgate.net The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity.
Table 5: Antioxidant Activity of Schiff Base Ligands
| Assay | Compound Type | Result |
|---|---|---|
| DPPH Radical Scavenging | Phenolic Schiff Bases | Significant scavenging activity, dependent on structure. nih.govresearchgate.net |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H13ClN2O2 |
|---|---|
Molecular Weight |
324.8 g/mol |
IUPAC Name |
3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid |
InChI |
InChI=1S/C18H13ClN2O2/c19-15-9-6-13(7-10-15)18-14(8-11-17(22)23)12-21(20-18)16-4-2-1-3-5-16/h1-12H,(H,22,23) |
InChI Key |
HMIZBFXFFBXNEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for C18h13cln2o2
Optimized Synthesis of C18H13ClN2O2 as a Novel Schiff Base Hydrazone
The most common and direct route for synthesizing hydrazones is the condensation reaction between a suitable hydrazide and a carbonyl compound, typically an aldehyde or a ketone. rsc.orgjournalcra.com For the specific molecular formula this compound, a logical synthetic pathway involves the reaction of a chlorobenzaldehyde isomer with a hydroxynaphthoic acid hydrazide isomer.
The formation of this compound as a Schiff base hydrazone proceeds via a nucleophilic addition-elimination reaction. The general mechanism involves two key stages:
Nucleophilic Attack: The terminal nitrogen atom of the hydrazide, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This step leads to the formation of a tetrahedral intermediate known as a carbinolamine.
Dehydration: The carbinolamine intermediate is typically unstable and undergoes dehydration (elimination of a water molecule) to form the stable C=N double bond (imine) characteristic of a Schiff base hydrazone. nih.gov This step is often acid-catalyzed to facilitate the protonation of the hydroxyl group, making it a better leaving group (water).
Reaction: 3-Hydroxy-2-naphthohydrazide + 4-Chlorobenzaldehyde (B46862) → (E)-N'-(4-chlorobenzylidene)-3-hydroxy-2-naphthohydrazide + H₂O
This reaction pathway is highly efficient for creating the hydrazone scaffold. nih.gov
The yield and purity of this compound can be significantly influenced by the reaction conditions. Researchers have explored various methodologies to optimize the synthesis of hydrazones, moving from conventional heating to more energy-efficient and rapid techniques. rsc.org
Conventional Solution-Based Synthesis: This classic method involves refluxing the aldehyde and hydrazide in a suitable organic solvent, such as ethanol (B145695) or methanol, often with a catalytic amount of acid (e.g., acetic acid). While reliable, it can require long reaction times and significant solvent usage.
Mechanochemical Synthesis: This approach involves grinding the solid reactants together, often without any solvent. It is an environmentally friendly alternative that can lead to high yields in shorter time frames. nih.gov
Solid-State Melt Reaction: Heating a mixture of the solid reactants above their melting points can also afford the desired product, eliminating the need for a solvent. rsc.org
The choice of method depends on factors such as thermal stability of the reactants and desired production scale.
| Synthetic Method | Typical Solvent | Typical Reaction Time | General Yield Range | Key Advantages |
|---|---|---|---|---|
| Conventional Heating | Ethanol / Methanol | 4-12 hours | 70-90% | Well-established, simple setup |
| Mechanosynthesis (Grinding) | Solvent-free | 15-60 minutes | 85-98% | Eco-friendly, rapid, high yield |
| Solid-State Melt | Solvent-free | 5-20 minutes | 80-95% | Solventless, fast reaction |
Design and Synthesis of this compound Analogues and Derivatives
The this compound scaffold is a platform for generating a diverse library of related compounds through systematic structural modifications. These modifications can fine-tune the molecule's chemical and physical properties.
The design of analogues is primarily achieved by varying the precursor molecules. nih.gov
Variation of the Aldehyde: Replacing 4-chlorobenzaldehyde with other substituted benzaldehydes (e.g., 2-chlorobenzaldehyde, 4-fluorobenzaldehyde, 4-nitrobenzaldehyde, or 3,4-dimethoxybenzaldehyde) allows for the exploration of electronic and steric effects on the molecule's properties.
Variation of the Hydrazide: The naphthohydrazide moiety can be replaced with other aromatic or heterocyclic hydrazides, such as benzohydrazide, isonicotinic hydrazide, or quinoline-based hydrazides, to introduce different ring systems into the core structure. mdpi.comnih.gov
These strategies enable the creation of a wide range of derivatives from readily available starting materials.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of hydrazone derivatives. nih.govbenthamdirect.com This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to a dramatic reduction in reaction times and often an increase in product yields compared to conventional heating methods. researchgate.net Many hydrazone syntheses can be completed in minutes rather than hours. researchgate.net
A key advantage of MAOS is its frequent compatibility with solvent-free ("dry media") conditions, which aligns with the principles of green chemistry by reducing waste and energy consumption. benthamdirect.comresearchgate.net
| Method | Reaction Time | Typical Yield | Energy Source | Solvent Requirement |
|---|---|---|---|---|
| Conventional Reflux | Several hours | Good to High | Oil bath / Heating mantle | Required |
| Microwave Irradiation | 2-15 minutes | High to Excellent | Microwave reactor | Often optional/none |
The hydrazone moiety within this compound is not merely a linker but a reactive functional group that can be used to construct more complex heterocyclic systems. nih.govresearchgate.net Hydrazones are versatile building blocks in cycloaddition reactions due to the presence of the C=N-N unit. rsc.org
[3+2] Cycloaddition: Hydrazones can act as 1,3-dipoles (or precursors to them) in reactions with various dipolarophiles (like alkenes or alkynes) to synthesize five-membered heterocyclic rings such as pyrazolines or pyrazoles. acs.orgnih.govrsc.org
Other Cyclization Reactions: The imine bond of the hydrazone is susceptible to attack by various reagents, leading to different ring systems. For example, reaction with α-chloroacetyl chloride can yield four-membered azetidinone rings, while reaction with thioacetic acid can produce five-membered thiazolidinone rings. researchgate.net Reaction with anhydrides can lead to the formation of seven-membered oxazepine rings. researchgate.net
These derivatization strategies transform the simple Schiff base hydrazone into a precursor for a wide array of novel heterocyclic compounds.
Advanced Structural Characterization and Conformational Analysis of C18h13cln2o2
Single-Crystal X-ray Diffraction Studies of C18H13ClN2O2
Single-crystal X-ray diffraction is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. scielo.brrsc.org This method provides precise information on molecular conformation, stereochemistry, and the various interactions that govern the formation of the crystal lattice.
While detailed crystallographic data for every isomer of this compound is not universally available, studies on related structures, such as benzodiazepine (B76468) derivatives, provide significant insight. For instance, the analysis of a benzodiazepine derivative crystal revealed a monoclinic space group (P2₁/n), which defines the symmetry of the unit cell.
The conformation of such molecules is of particular interest. The seven-membered diazepine (B8756704) ring, a core feature of many analogues, is nonplanar and can adopt various conformations, such as a pseudo-boat form. nih.govresearcher.life In the case of the analogue Clobazam, the 1,5-benzodiazepine-2,4-dione structure is chiral due to its nonplanar seven-membered ring, leading to conformational enantiomers that can interconvert at room temperature through ring-flipping. nih.gov NMR studies using paramagnetic shift reagents on Clobazam and its analogues have determined that the seven-membered ring exists in a pseudo-boat conformation where the 5-phenyl group is oriented in a pseudo-axial position. researcher.life This preferred conformation is understood as a balance between the steric hindrance of the bulky phenyl substituent and electronic repulsion within the ring's π-system. researcher.life
For the specific this compound isomer, (4Z)-4-[(E)-3-(2-chlorophenyl)prop-2-enylidene]-1-phenylpyrazolidine-3,5-dione, the stereochemistry is critical to its structure, with defined Z/E configurations at the propenylidene group influencing its three-dimensional shape. vulcanchem.com
Table 1: Example Crystallographic Data for a Benzodiazepine Analogue This table presents representative data for a related derivative as found in the literature to illustrate the type of information obtained from X-ray diffraction.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | |
| Space Group | P 2₁/n | |
| Radiation | Mo-Kα (λ = 0.71073 Å) | |
| Conformation (Diazepine Ring) | Pseudo-boat | researcher.life |
| Phenyl Group Orientation | Pseudo-axial | researcher.life |
Analysis of Intramolecular Hydrogen Bonding Networks
Intramolecular hydrogen bonds (IHBs) are crucial in defining the conformation of a molecule by creating cyclic structures that can enhance stability and influence properties like membrane permeability. rsc.org In a study of 1,3-dimethyl-5-propionylpyrimidine-2,4,6(1H,3H,5H)-trione, a related heterocyclic system, X-ray diffraction confirmed the presence of a strong intramolecular hydrogen bond between an enolic hydroxyl group (O-H) and a carbonyl oxygen (C=O). mdpi.com This interaction stabilizes the enol tautomer over the keto form. mdpi.com For isomers of this compound containing suitable functional groups (e.g., -OH, -NH, and carbonyl groups), the potential for such intramolecular interactions is high and would be a key feature of their conformational analysis.
In the solid state, molecules of Clobazam analogues can form dimers through intermolecular hydrogen bonds. nih.gov For example, studies on related compounds show that N-H···O or C-H···O hydrogen bonds are common motifs. The crystal packing of one benzodiazepine derivative involves dimers linked by C—H⋯π interactions, which then form layers. researchgate.net Hirshfeld surface analysis of this structure revealed that Cl⋯H/H⋯Cl (30.5%) and H⋯H (22.5%) contacts were the most significant contributors to the crystal packing. researchgate.net Aromatic compounds frequently exhibit herringbone or parallel stacking arrangements. researchgate.net The specific packing adopted is a complex function of molecular shape and the energetic favorability of different intermolecular contacts. researchgate.net
Spectroscopic Elucidation of Molecular Structure for this compound and Its Analogues
Spectroscopic techniques are essential for confirming molecular structure by probing the chemical environments of atoms and functional groups.
Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for identifying functional groups within a molecule. updatepublishing.com For the analogue Clobazam, extensive vibrational analysis has been performed. updatepublishing.com The FTIR spectrum provides clear evidence of its key structural features. For instance, a strong absorption peak corresponding to the C=O stretching vibration of the cyclic amide (dione) groups is observed. researchgate.net Aromatic C-H stretching and C-N stretching vibrations are also clearly identifiable. researchgate.net Studies comparing the spectra of pure Clobazam with its ground mixtures with cyclodextrins show shifts in the carbonyl peaks, indicating the formation of hydrogen bonds between the C=O groups and the hydroxyls of the cyclodextrins. nih.gov
Table 2: Characteristic FTIR Absorption Peaks for the Analogue Clobazam (C16H13ClN2O2)
| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |
| 3075.4 | Aromatic C-H stretching | researchgate.net |
| 1694.7 | C=O stretching (cyclic amide) | researchgate.net |
| 1493.5 | C-C aromatic stretching | researchgate.net |
| 1371 | CH₃ bending | researchgate.net |
| 1100-1200 | C-N stretching | researchgate.net |
Nuclear Magnetic Resonance Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the ¹H (proton) and ¹³C (carbon) atomic nuclei, allowing for the complete structural elucidation of a molecule in solution.
Comprehensive NMR studies have been conducted on Clobazam and its impurities/analogues. nih.govresearchgate.net The ¹H NMR spectrum of Clobazam shows distinct signals for the N-methyl group, the methylene (B1212753) protons of the diazepine ring, and the protons on the two different phenyl rings. researchgate.net Similarly, the ¹³C NMR spectrum shows characteristic resonances for the carbonyl carbons, the N-methyl carbon, the methylene carbon, and the various aromatic carbons. updatepublishing.comresearchgate.net The precise chemical shifts are sensitive to the molecule's conformation and electronic structure. Two-dimensional NMR techniques such as HSQC, HMBC, and COSY have been used to definitively assign these signals and confirm the connectivity of the atoms, which was crucial in identifying and characterizing previously unknown impurities of Clobazam. nih.gov
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for Clobazam Impurity Analogues Data from a study on CLB Imp-F, an impurity of Clobazam, illustrating typical chemical shifts.
| Nucleus | Functional Group | Chemical Shift (δ, ppm) | Reference |
| ¹H | N-CH₃ | 3.18 (s) | researchgate.net |
| ¹H | -CH₂- | 3.27 (m) | researchgate.net |
| ¹H | -OCH₃ | 3.57 (s) | researchgate.net |
| ¹³C | N-CH₃ | 35.70 | researchgate.net |
| ¹³C | -CH₂- | 40.72 | researchgate.net |
| ¹³C | -OCH₃ | 52.55 | researchgate.net |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a critical tool for confirming the molecular formula of a compound and for deducing its structure by analyzing how it breaks apart. neu.edu.trorgchemboulder.com For a molecule with the formula this compound, the expected monoisotopic mass is approximately 324.0666 g/mol . High-resolution mass spectrometry can measure this mass with high precision, providing strong evidence for the elemental composition.
A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in a characteristic M+2 peak in the mass spectrum that is about one-third the intensity of the molecular ion peak (M+), providing a clear signature for the presence of a single chlorine atom in the molecule. neu.edu.tr
The fragmentation of the molecular ion provides further structural information. The process often begins with the loss of small, stable neutral molecules or radicals. orgchemboulder.com Tandem mass spectrometry (MS/MS) is particularly useful, where the molecular ion is selected, fragmented (often by collision-induced dissociation), and the resulting fragment ions are analyzed. wikipedia.org
For instance, in a compound like 10-(3-chlorophenyl)-6,8,9,10-tetrahydro-7-hydroxy-benzo[b] nih.govnist.govnaphthyridin-5(7H)-one, a structural isomer with the formula this compound, thermospray LC/MS/MS analysis can be employed. alspi.com In such experiments, the protonated molecular ion (m/z 327) would be selected as the precursor ion for fragmentation analysis. alspi.com The resulting product ion spectrum reveals characteristic cleavages that help to piece together the molecular structure.
Table 1: Illustrative Mass Spectrometry Fragmentation Data for a this compound Isomer
| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Lost Neutral Fragment | Structural Implication |
| 325.0738 | Varies | Varies | The initial protonated molecule selected for fragmentation. |
| 325.0738 | e.g., 297 | CO | Loss of a carbonyl group is a common fragmentation pathway. |
| 325.0738 | e.g., 289 | HCl | Loss of hydrogen chloride, indicating the presence of a labile chlorine. |
| 325.0738 | e.g., 140 | C12H9N2O | Fragmentation leading to the chlorinated phenyl portion of the molecule. |
| 325.0738 | e.g., 111 | C7H4Cl | Cleavage resulting in a chlorophenyl cation. |
Note: This table is illustrative, based on general fragmentation principles and data for structurally related compounds. Actual fragment m/z values would be specific to the precise isomer and ionization method.
Investigations into Conformational Dynamics and Potential Rearrangements of this compound
The three-dimensional shape and flexibility of a molecule, known as its conformational dynamics, are crucial to its function and reactivity. For complex molecules like those with the formula this compound, which often contain multiple rotatable bonds and aromatic rings, these dynamics can be intricate.
Compounds containing multiple aryl groups linked by single bonds, such as diarylamines or diaryl ethers, can exhibit restricted rotation, leading to the existence of stable conformers or even atropisomers (conformational isomers that are stable enough to be isolated). claydenchemistry.netnih.govresearchgate.netresearchgate.net The energy barrier to rotation depends on the steric hindrance of the groups near the linking bond. nih.govresearchgate.net
Computational chemistry, using methods like Density Functional Theory (DFT), is a powerful tool for exploring the potential energy surface of a molecule. mtu.edupnnl.govglobal-sci.com These calculations can predict stable conformations, the transition states between them, and the energy barriers for rotation or rearrangement. For example, a study on a hydrazone derivative with the formula this compound revealed that the dihedral angle between its benzene (B151609) and naphthyl ring systems was 17.1(3)°, a conformation influenced by intramolecular hydrogen bonding. researchgate.net
Experimental techniques such as dynamic Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study these dynamic processes. rsc.org By analyzing how the NMR spectrum changes with temperature, it is possible to determine the rates of interconversion between different conformers and calculate the activation energy for these processes. rsc.org
Potential rearrangements can also be investigated. These can be induced by factors like light (photochemical rearrangement) or heat (thermal rearrangement). The structural framework of this compound isomers, often containing heterocyclic rings and amide or imine bonds, may be susceptible to such changes. For example, some nitrogen heterocycles undergo ring-opening or ring-contraction reactions under certain conditions.
Table 2: Summary of Investigational Methods for Conformational Analysis
| Technique | Information Obtained | Example Application |
| Computational Chemistry (e.g., DFT) | Predicted stable conformers, rotational energy barriers, molecular orbital energies. mtu.edupnnl.govsemanticscholar.org | Calculating the energy difference between syn and anti conformers of a diaryl system. |
| X-ray Crystallography | Precise bond lengths, bond angles, and solid-state conformation. alspi.com | Determining the dihedral angle between two aromatic rings in the crystal lattice. researchgate.net |
| Dynamic NMR Spectroscopy | Rates of conformational interconversion, free energy of activation for rotation. rsc.org | Measuring the coalescence temperature to find the barrier to rotation around a C-N bond. |
| Circular Dichroism (CD) Spectroscopy | Information on chirality, including atropisomerism. | Detecting stable, non-interconverting enantiomeric conformers. |
These advanced analytical and computational methods are indispensable for a comprehensive understanding of the complex structural and dynamic properties of molecules with the formula this compound.
Table of Compound Names Mentioned
| Chemical Formula | Common/Systematic Name |
| This compound | 10-(3-chlorophenyl)-6,8,9,10-tetrahydro-7-hydroxy-benzo[b] nih.govnist.govnaphthyridin-5(7H)-one |
| This compound | (E)-N'-(2-hydroxy-1-naphthylmethylene)-3-chlorobenzohydrazide |
Computational and Theoretical Investigations of C18h13cln2o2
Quantum Chemical Calculations and Electronic Structure Analysis of C18H13ClN2O2
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for elucidating the electronic structure and properties of molecules.
Density Functional Theory (DFT) Studies on Ground State Geometries
Density Functional Theory (DFT) is a widely utilized computational quantum mechanical modeling method for investigating the electronic structure, primarily the ground state, of many-body systems including atoms and molecules wikipedia.orgnih.gov. DFT calculations are instrumental in predicting and analyzing the electronic properties, structure, and bonding of molecules nih.govresearchgate.net. While specific detailed studies on the ground state geometry of this compound were not directly found in the search results, DFT is routinely applied for molecular structure optimization to determine properties such as electron density and total energy researchgate.netbhu.ac.inijpsr.com. The method provides an efficient and often reliable approach to calculate these ground state properties researchgate.net.
Molecular Orbital Analysis and Electronic Properties
Molecular orbital analysis, particularly focusing on Frontier Molecular Orbitals (FMOs) such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's electronic properties and chemical reactivity bhu.ac.inijpsr.comarxiv.orgresearchgate.net. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a key indicator of chemical activity and stability; a larger gap generally suggests greater stability ijpsr.comresearchgate.net.
DFT, often in conjunction with specific functionals like B3LYP, is employed to calculate these orbital energies and other electronic properties bhu.ac.inijpsr.comarxiv.orgresearchgate.net. Other important electronic properties derived from these calculations include:
Molecular Electrostatic Potential (MESP) Maps : These maps visually represent the charge distribution within a molecule, indicating potential sites for electrophilic (electron-deficient, positive potential) and nucleophilic (electron-rich, negative potential) attack, which are crucial for predicting chemical reactivity bhu.ac.inijpsr.comresearchgate.net.
Mulliken Atomic Charges : These computational simulations help to determine partial atomic charges, providing insights into the charge distribution across individual atoms within the molecule bhu.ac.inarxiv.org.
These electronic properties are vital for evaluating reactive sites and understanding how the molecule might interact with other chemical species bhu.ac.inijpsr.comarxiv.org.
Molecular Modeling and Docking Studies for this compound Interactions
Molecular modeling and docking studies are powerful computational techniques used to predict how this compound might interact with other molecules, especially biological macromolecules.
Simulation of Molecular Interactions with Biological Macromolecules
Molecular docking is a pivotal computational technique in drug discovery and computational biology, designed to predict the optimal orientation and binding affinity of a small molecule (ligand) to a larger biological macromolecule (receptor), typically a protein, to form a stable complex nih.govnih.govresearchgate.netmjpms.in. This process is essential for gaining atomic-level understanding of molecular interactions mjpms.in.
The general workflow for molecular docking involves several key steps:
Preparation of 3D Structures : Obtaining the three-dimensional structures of both the ligand (this compound in this context) and the receptor. These structures are often sourced from experimental techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy, or from computational models and databases such as the Protein Data Bank (PDB) researchgate.netmjpms.in.
Binding Site Definition : Identifying and defining the specific region on the receptor where the ligand is expected to bind. This can be based on experimental data, known binding sites of similar molecules, or predicted using computational pocket detection algorithms researchgate.netmjpms.in.
Simulation and Scoring : Employing sophisticated algorithms to simulate the binding process, exploring various conformations and orientations of the ligand within the binding site. A scoring function is then used to estimate the binding affinity, predicting the strength of the interaction nih.govmjpms.in.
While no specific docking studies for this compound were found in the provided search results, the methodology is broadly applicable for identifying potential inhibitors or interacting partners for various biological targets nih.govnih.gov. For instance, molecular docking has been instrumental in identifying potential inhibitors for various diseases, including cancer and HIV mjpms.in.
Predictive Modeling of Structure-Activity Relationships (SAR)
Predictive modeling of Structure-Activity Relationships (SAR) aims to establish a correlation between the structural characteristics of a molecule and its observed biological or physicochemical activities chemrxiv.orgnih.gov. Quantitative Structure-Activity Relationship (QSAR) models are a common approach within this field, often leveraging machine learning techniques arxiv.orgchemrxiv.orgnih.govnih.govresearchgate.net.
These models work by:
Correlating Properties with Activity : Connecting computationally derived molecular descriptors (e.g., electronic properties, topological indices) with experimental activity data arxiv.orgchemrxiv.orgresearchgate.net.
Predicting Activity : Using the established relationships to predict the activity of new or untested compounds based on their molecular structure chemrxiv.orgnih.govnorecopa.no.
QSAR modeling plays a significant role in drug discovery and lead optimization by helping to comprehend, rationalize, and predict biological activity and physicochemical properties of molecules chemrxiv.org. The use of machine learning in SAR/QSAR has become increasingly popular, allowing for the development of highly accurate predictive models that can provide insights into which chemical descriptors and molecular substructures influence predictions arxiv.orgchemrxiv.orgnih.gov. This approach can significantly enhance the efficiency of drug development processes by identifying relevant computationally calculated properties for specific biological activities arxiv.org.
Theoretical Examination of Intermolecular Interactions and Hydrogen Bonding
Intermolecular interactions are non-covalent forces that occur between molecules and are critical in determining a compound's physical properties, solubility, and its ability to interact with other molecules, including biological targets libretexts.orgsaskoer.caslideshare.net. These forces arise from local charge interactions, where areas with excess electron density are attracted to areas with electron deficiency saskoer.ca.
Hydrogen bonding is a particularly strong type of intermolecular force, classified as a special form of dipole-dipole interaction libretexts.orgsaskoer.caslideshare.net. It occurs when a hydrogen atom covalently bonded to a highly electronegative atom (such as oxygen, nitrogen, or fluorine) interacts with another electronegative atom that possesses a lone pair of electrons libretexts.orgsaskoer.caslideshare.net.
Theoretical examinations, often employing quantum chemical calculations, are used to analyze the nature, strength, and geometry of these interactions rsc.orglondon-nano.com. For instance, the molecular electrostatic potential (MESP) can be used to identify potential hydrogen bond donors and acceptors within a molecule bhu.ac.in. Studies have shown that the strength of hydrogen bonds can be influenced by the electronic effects of substituents rsc.org. Understanding these interactions is vital for predicting how this compound might self-associate or interact with its environment and other molecules.
Compound Information
Biological Activity Profiling and Structure Activity Relationship Sar Studies of C18h13cln2o2
In Vitro Antimicrobial Activity of C18H13ClN2O2 and Its Derivatives
While this compound has been mentioned in the context of exhibiting antimicrobial activity, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values against particular microorganisms, for this compound itself or its direct derivatives were not explicitly detailed in the provided search results.
However, the broader class of pyrazole (B372694) and pyrazoline derivatives, to which this compound belongs, has been extensively investigated for diverse biological activities, including antimicrobial effects. For instance, pyrazolylquinoxalines, which are related compounds, have been screened for antibacterial activity against a range of microorganisms.
Studies on related pyrazolylquinoxalines (compounds 5a-e) demonstrated antibacterial activity against various bacterial strains, including Bacillus subtilis, Bacillus cereus, Staphylococcus aureus, Escherichia coli, Proteus vulgaris, and Klebsiella pneumoniae. These compounds were tested at a concentration of 100 mg/mL, with those possessing chlorophenyl and fluorophenyl groups exhibiting good activity. While this provides insight into the activity of a related chemical class, specific data for this compound (CPYPP) against these microorganisms were not found in the available snippets.
Similar to antibacterial activity, explicit quantitative data for the antifungal efficacy of this compound (CPYPP) against specific fungal pathogens were not available in the provided search results. General mentions of pyrazoline derivatives possessing antifungal properties exist. The broader field of antimicrobial research highlights that many compounds with antibacterial activity also demonstrate antifungal properties, and vice versa.
In Vitro Antioxidant Properties of this compound and Related Compounds
Specific in vitro antioxidant data, such as IC50 values from radical scavenging assays (e.g., DPPH, ABTS), for this compound (CPYPP) itself were not found in the provided search results. However, the antioxidant properties of various related chemical scaffolds and their structure-activity relationships have been well-documented, offering insights into potential mechanisms.
Antioxidant activity is commonly evaluated through radical scavenging assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. For instance, studies on plant extracts containing diverse compounds have shown antioxidant activity through DPPH and ABTS scavenging, with varying IC50 values depending on the extract and its composition. While not directly for this compound, these methods are standard for evaluating such properties.
Mechanistic insights into antioxidant action often involve the ability of compounds to scavenge free radicals, chelate metal ions, or inhibit lipid peroxidation. For flavonoids, which are a different class of compounds, the presence of hydroxyl substituents on the nucleus generally enhances antioxidant activity, whereas methoxy (B1213986) groups can diminish it. The position of these substituents, particularly an ortho-catechol group (3',4'-OH) in the B-ring, is a significant determinant for high antioxidant capacity. Additionally, the presence of halogen substituents and the nature of secondary amine moieties in dithiocarbamic flavanones have been shown to influence their antioxidant properties. While these SAR principles are derived from other compound classes, they illustrate the structural features often critical for antioxidant mechanisms.
In Vitro Anti-inflammatory and Antitumor Potential of this compound
This compound, identified as CPYPP, has shown specific and notable in vitro anti-inflammatory potential.
In Vitro Anti-inflammatory Potential of this compound
CPYPP has been identified as a small-molecule inhibitor of DOCK2, an atypical Rac activator predominantly expressed in hematopoietic cells. DOCK2 plays a crucial role in the migration and activation of lymphocytes, processes central to inflammatory responses, transplant rejection, and autoimmune diseases.
In in vitro studies, CPYPP was observed to bind reversibly to the DHR-2 domain of DOCK2 and effectively inhibit its catalytic activity. When lymphocytes were treated with CPYPP, it blocked both chemokine receptor- and antigen receptor-mediated Rac activation. This inhibition led to a significant reduction in chemotactic response and T cell activation, highlighting CPYPP's potential as an immunosuppressant targeting DOCK2. This specific mechanism of action provides a strong foundation for its anti-inflammatory properties.
In Vitro Antitumor Potential of this compound
While pyrazole derivatives, as a general class, have been investigated for their potential anticancer effects, specific in vitro antitumor data directly pertaining to this compound (CPYPP) were not found in the provided search results. Studies often explore the antitumor properties of various pyrazole and pyrazoline derivatives, with some alpha-aminophosphonate derivatives containing a pyrazole fraction showing anticancer activity. However, concrete data for this compound itself in this context were not available.
Elucidation of Molecular Mechanisms of Action for this compound
CPYPP exerts its biological effects by interfering with the activation of Rac small GTPases, which are crucial regulators of various cellular processes, including cell migration, proliferation, and immune responses. caymanchem.comselleckchem.commedchemexpress.comrndsystems.commedchemexpress.comnih.gov
Identification of Putative Biological Targets and Binding Modes
CPYPP functions as an inhibitor of dedicator of cytokinesis (DOCK) guanine (B1146940) nucleotide exchange factors (GEFs). caymanchem.comselleckchem.commedchemexpress.comrndsystems.commedchemexpress.com Its primary and most characterized target is DOCK2, where it inhibits the guanine nucleotide exchange factor (GEF) activity of DOCK2's DHR-2 domain for Rac1 in a dose-dependent manner. caymanchem.comselleckchem.commedchemexpress.comrndsystems.commedchemexpress.com
The inhibitory mechanism involves CPYPP binding to the DOCK2 DHR-2 domain in a reversible manner, thereby impeding its catalytic activity. selleckchem.commedchemexpress.commedchemexpress.com Beyond DOCK2, CPYPP also demonstrates inhibitory effects on other members of the DOCK-A subfamily, including DOCK180 and DOCK5, while exhibiting less inhibition towards DOCK9, a member of the DOCK-D subfamily. caymanchem.comselleckchem.commedchemexpress.comrndsystems.commedchemexpress.com This suggests a degree of selectivity within the DOCK family.
However, it is important to note that CPYPP is not exclusively specific to the DOCK family GEFs. Research indicates that it can also inhibit Trio DH1-PH1, an unrelated Rac1 GEF, highlighting a broader inhibitory profile than initially suggested. nih.govresearchgate.netresearchgate.netresearchgate.net
Table 1: CPYPP Inhibition Profile
| Target | IC50 (µM) | Mechanism | Reference |
| DOCK2DHR-2 (for Rac1) | 22.8 | Inhibition of GEF activity, reversible binding to DHR-2 domain | caymanchem.comselleckchem.commedchemexpress.comrndsystems.commedchemexpress.com |
| DOCK180 | Inhibitory | - | caymanchem.comselleckchem.commedchemexpress.comrndsystems.commedchemexpress.com |
| DOCK5 | Inhibitory | - | caymanchem.comselleckchem.commedchemexpress.comrndsystems.commedchemexpress.com |
| DOCK9 | Less Inhibitory | - | caymanchem.comselleckchem.commedchemexpress.comrndsystems.commedchemexpress.com |
| Trio DH1-PH1 | Inhibitory | - | nih.govresearchgate.netresearchgate.netresearchgate.net |
Investigation of Cellular Pathway Modulation
The inhibition of DOCK GEFs by CPYPP leads to significant modulation of various cellular pathways, particularly those dependent on Rac GTPase activity.
Immune Cell Function: CPYPP effectively blocks both chemokine receptor- and antigen receptor-mediated Rac activation in lymphocytes, resulting in a notable reduction in chemotactic response and T cell activation. caymanchem.comselleckchem.commedchemexpress.commedchemexpress.com In human peripheral blood neutrophils, CPYPP treatment at 100 µM reduces fMLF-induced Rac2 activation and inhibits chemotactic response in a dose-dependent manner. nih.govaai.org Furthermore, CPYPP has been shown to regulate neutrophil functions, including superoxide (B77818) production and extracellular trap formation, by inhibiting DOCK2 and DOCK5 Rac GEF activity. nih.govaai.org
Cancer Cell Migration: CPYPP attenuates HER2-mediated breast cancer cell migration in vitro. tocris.comrndsystems.com Studies have also indicated that CPYPP can increase claudin-1 expression and inhibit cell viability in claudin-low breast cancer cells, suggesting that Rac1/2 mediate the upregulation of claudin-1 following DOCK1 depletion. mdpi.com
Inflammatory Responses: In a mouse model of endotoxemia-induced acute lung injury, CPYPP administration has been shown to reduce myeloperoxidase (MPO) activity in lung tissue, decrease LPS-induced cytokine release in serum, and mitigate the severity of lung injury. caymanchem.com It also reduces the migration of T cells to peripheral lymph nodes in mice. caymanchem.com
Comprehensive Structure-Activity Relationship (SAR) Analysis of this compound Derivatives
Detailed structure-activity relationship (SAR) studies for CPYPP and its direct derivatives are an ongoing area of research, with a focus on improving potency and selectivity.
Correlation of Specific Structural Motifs with Biological Potency
CPYPP's core chemical structure, 4-[3-(2-chlorophenyl)-2-propen-1-ylidene]-1-phenyl-3,5-pyrazolidinedione, is fundamental to its inhibitory activity against DOCK GEFs. ymilab.comtocris.comcaymanchem.com While comprehensive SAR data for CPYPP derivatives are not extensively detailed in the provided information, the existence of analogues provides insight into the impact of structural modifications.
For instance, DOCK2-IN-1, identified as a CPYPP analogue, exhibits an IC50 of 19.1 µM for DOCK2, which is slightly more potent than CPYPP's 22.8 µM. medchemexpress.com This indicates that subtle structural changes within the CPYPP scaffold can lead to variations in biological potency. The binding of CPYPP to the DHR-2 domain, a key catalytic region of DOCK proteins, suggests that structural motifs facilitating this interaction are critical for its inhibitory action. selleckchem.commedchemexpress.commedchemexpress.com
The general landscape of Rac-GEF inhibitors suggests that achieving high potency and specificity remains a challenge, implying that the precise arrangement and electronic properties of the substituents on the CPYPP scaffold are crucial for its efficacy. nih.gov
Impact of Substituent Effects on Bioactivity and Selectivity
The provided research highlights CPYPP's ability to inhibit multiple DOCK family members (DOCK1, DOCK2, DOCK5) and even an unrelated GEF like Trio. caymanchem.comselleckchem.commedchemexpress.comrndsystems.commedchemexpress.comnih.govresearchgate.netresearchgate.netresearchgate.net This broad activity, while useful for studying general Rac activation, also points to a lack of absolute specificity. In contrast, other inhibitors like C21 have been developed with higher specificity for DOCK5. nih.govresearchgate.netresearchgate.net This difference in selectivity between CPYPP and more specific inhibitors underscores the importance of substituent effects.
Although specific data on how altering the chlorophenyl or phenyl substituents on CPYPP affects its bioactivity and selectivity are not explicitly detailed, the comparison with more selective inhibitors implies that the nature, position, and electronic properties of substituents would significantly influence the compound's binding affinity to different DOCK family members and other GEFs. Future SAR studies would likely focus on systematically modifying these groups to enhance potency and achieve greater selectivity for specific DOCK targets, thereby minimizing off-target effects and improving therapeutic potential.
Advanced Analytical Methodologies for C18h13cln2o2 Research
Chromatographic Techniques for Separation and Purity Assessment of C18H13ClN2O2
Chromatographic methods are fundamental for separating this compound from complex mixtures and assessing its purity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are key techniques in this regard.
HPLC is widely utilized for the quantitative determination and purity assessment of organic compounds, including those with the this compound molecular formula. For instance, the purity of compounds like CPYPP (C007B-096967), which has the formula this compound, is often reported as ≥98% by HPLC. psu.edu The development of an HPLC method involves selecting appropriate stationary and mobile phases, optimizing flow rates, and choosing a suitable detector. Reversed-phase HPLC (RP-HPLC) with a C18 column is a common choice for such hydrophobic organic molecules.
Illustrative HPLC Method Parameters for this compound Analysis:
| Parameter | Typical Value/Description |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) journaljpri.comcmbr-journal.comindexcopernicus.com |
| Mobile Phase | Acetonitrile/Water or Methanol/Buffer (e.g., pH 3.5-4.2) journaljpri.comcmbr-journal.comindexcopernicus.com |
| Flow Rate | 0.8 – 1.2 mL/min journaljpri.comcmbr-journal.comindexcopernicus.com |
| Detection | UV-Vis (e.g., 236 nm, 250 nm, or specific λmax) journaljpri.comcmbr-journal.comejgm.co.uk |
| Injection Volume | 10 µL cmbr-journal.com |
| Retention Time | Compound-specific (e.g., ~2.8 min for Molnupiravir, a different compound, on a similar system) cmbr-journal.com |
Method validation is a critical step, performed according to guidelines such as those from the International Conference on Harmonization (ICH Q2(R1) and Q2(R2)). journaljpri.comcmbr-journal.compharmabeginers.comsysrevpharm.orgnpra.gov.myeuropa.euresearchgate.net Key validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), limit of quantitation (LOQ), and robustness. pharmabeginers.comsysrevpharm.orgnpra.gov.myresearchgate.net
Illustrative HPLC Method Validation Data for this compound:
| Validation Parameter | Acceptance Criteria (ICH Guidelines) | Illustrative Data (Example) | Citation for General Criteria |
| Linearity (R²) | ≥ 0.999 journaljpri.comcmbr-journal.comindexcopernicus.com | 0.9995 | journaljpri.comcmbr-journal.comindexcopernicus.comeuropa.eu |
| Precision (%RSD) | ≤ 2% (for assay) journaljpri.comcmbr-journal.comnpra.gov.my | 0.8% | journaljpri.comcmbr-journal.comnpra.gov.my |
| Accuracy (% Recovery) | 98-102% cmbr-journal.com | 99.5% | cmbr-journal.com |
| Specificity | No interference from excipients/impurities pharmabeginers.comnih.gov | Achieved | pharmabeginers.comnih.gov |
| LOD | Signal-to-noise ratio of 3:1 cmbr-journal.com | 2.6 µg/mL (illustrative) | cmbr-journal.com |
| LOQ | Signal-to-noise ratio of 10:1 cmbr-journal.com | 6.35 µg/mL (illustrative) | cmbr-journal.com |
| Robustness | Insensitivity to minor changes journaljpri.comresearchgate.net | Confirmed | journaljpri.comresearchgate.net |
Thin-layer chromatography (TLC) is also frequently used as a rapid and cost-effective method for monitoring the progress of synthesis reactions involving this compound compounds and for preliminary purity checks. rasayanjournal.co.insciensage.infochemsociety.org.ng
UPLC represents an advancement over traditional HPLC, offering significant improvements in speed, resolution, and sensitivity. ijsrtjournal.comlcms.cznews-medical.netwaters.comdksh.com This is achieved by utilizing columns packed with sub-2-µm particles and operating at higher pressures (up to 100 MPa). ijsrtjournal.com For complex this compound samples, UPLC can provide superior separation efficiency, allowing for better resolution of closely eluting components and detection of trace impurities. ijsrtjournal.comnews-medical.net
Mass Spectrometric Approaches for Quantitative and Qualitative Analysis of this compound
Mass spectrometry (MS) is an indispensable tool for the qualitative and quantitative analysis of this compound, providing definitive information on molecular weight and structural features.
MS plays a pivotal role in confirming the molecular formula and elucidating the structure of this compound compounds. The molecular weight of this compound is approximately 324.76 g/mol . rsc.orgijsrtjournal.com In MS analysis, the molecular ion peak (M+) or protonated molecular ion (M+H)+ provides direct confirmation of the molecular weight. For instance, a mass spectral peak at m/z 325 or 325.20 (M+1) has been reported for 1-Benzoyl-3-methyl-4-(4-chlorobenzylidene)-1H-pyrazol-5(4H)-one (IIIIc) and 3-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-2H-chromen-2-one (5c), consistent with the this compound formula. rasayanjournal.co.inrsc.org
Advanced MS techniques, such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS), are commonly used due to their "soft" ionization capabilities, which typically produce intact molecular ions or simple adducts. rsc.orgcolostate.edu High-resolution mass spectrometry (HRMS), often coupled with quadrupole-time-of-flight (Q-TOF) analyzers, provides highly accurate mass measurements (e.g., < 5 ppm mass accuracy), which can definitively determine the elemental composition of the compound and its fragments. colostate.eduresearchgate.net
Fragmentation patterns obtained from tandem mass spectrometry (MS/MS or MSn) are crucial for structural elucidation. By inducing fragmentation of the molecular ion, characteristic product ions are generated, providing insights into the connectivity of atoms and functional groups within the molecule. For example, predicted collision cross section (CCS) values for various adducts of N-[2-(4-chlorophenyl)phenyl]-2-oxo-1H-pyridine-3-carboxamide (this compound) can aid in structural characterization by providing information about the ion's three-dimensional structure and shape in the gas phase. rasayanjournal.co.innih.gov Advanced fragmentation techniques like Time Aligned Parallel (TAP) fragmentation can provide superior fragment ion coverage and sensitivity, leading to ultra-confident structural characterization. waters.com
Beyond MS, X-ray crystallography offers definitive structural confirmation by providing the precise three-dimensional arrangement of atoms in a crystal lattice. This technique has been successfully applied to confirm the structure of (E)-2-Chloro-N′-(2-hydroxy-1-naphthylmethylene)benzohydrazide, a compound with the molecular formula this compound. journaljpri.comlcms.cz
Isotopic tracer analysis, particularly using stable isotopes like carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H), is a powerful approach for investigating reaction mechanisms, metabolic pathways, and the fate of this compound compounds in various systems. nih.govmdpi.comnih.govresearchgate.net While specific studies on this compound using isotopic tracers were not directly found, the principles are broadly applicable to complex organic molecules.
In this methodology, specific atoms within the this compound molecule or its precursors are replaced with their stable isotopic counterparts. By tracking the distribution of these labels in reaction products or metabolites using MS, researchers can elucidate the sequence of chemical transformations and identify key intermediates. For instance, if this compound undergoes a transformation, labeling specific carbon atoms with ¹³C would allow researchers to determine which parts of the original molecule are incorporated into new structures, thereby revealing the reaction mechanism. LC-MS is commonly used for the analysis of samples from isotope tracing experiments, enabling the quantification of mass isotopologues and providing detailed insights into metabolic fluxes. nih.gov This approach is invaluable for understanding the dynamics of biochemical reactions and identifying dysregulated pathways. mdpi.comnih.govresearchgate.net
Validation Protocols for Analytical Methods Applied to this compound
The validation of analytical methods applied to this compound compounds is essential to ensure their reliability, accuracy, and suitability for their intended purpose. pharmabeginers.comsysrevpharm.orgresearchgate.net Validation protocols typically follow international guidelines, such as those established by the ICH. journaljpri.comcmbr-journal.compharmabeginers.comsysrevpharm.orgnpra.gov.myeuropa.euresearchgate.net
The key validation parameters include:
Accuracy: Measures the closeness of test results to the true value, often assessed by recovery studies. cmbr-journal.comsysrevpharm.orgresearchgate.net
Precision: Evaluates the closeness of agreement among multiple measurements of the same homogeneous sample. It includes repeatability (intra-assay precision) and intermediate precision (inter-day, inter-analyst, inter-equipment variation). journaljpri.comcmbr-journal.comsysrevpharm.orgnpra.gov.myresearchgate.net
Specificity: Confirms the method's ability to unequivocally assess the analyte in the presence of other components that may be expected in the sample matrix, such as impurities, degradation products, or excipients. pharmabeginers.comnpra.gov.myresearchgate.netnih.gov
Linearity and Range: Establishes the proportionality between the analyte concentration and the detector response over a defined range. A minimum of five concentrations is recommended for linearity assessment. journaljpri.comcmbr-journal.comeuropa.euresearchgate.net
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected, but not necessarily quantified. cmbr-journal.comsysrevpharm.orgnpra.gov.myresearchgate.net
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. cmbr-journal.comsysrevpharm.orgnpra.gov.myresearchgate.net
Robustness: Assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature, flow rate). journaljpri.comnpra.gov.myresearchgate.net
For this compound, particularly when dealing with different isomers or potential impurities, a robust validation protocol ensures that the analytical methods provide reliable data for purity assessment, structural confirmation, and quantitative analysis throughout its research lifecycle.
Q & A
Q. Advanced Research Focus
- DFT calculations : Optimize molecular geometry and compare with XRD bond lengths/angles (e.g., C–Cl = 1.73 Å, C=O = 1.22 Å) .
- Spectroscopic simulation : Predict NMR chemical shifts or IR vibrations using software (e.g., Gaussian) and validate against experimental data .
- Docking studies : Model interactions with biological targets (e.g., enzymes) to hypothesize bioactivity .
How should researchers address contradictions between theoretical and observed mass spectra for this compound?
Q. Advanced Research Focus
- Isotopic pattern analysis : Verify chlorine’s ³⁵Cl/³⁷Cl ratio (3:1) in HRMS to confirm molecular formula .
- Adduct identification : Check for [M+H]+ or [M+Na]+ peaks; adjust ionization settings (e.g., ESI vs. APCI) .
- Synthetic validation : Compare with a pure reference standard to rule out impurities .
What are the key considerations for designing a synthesis protocol for this compound?
Q. Basic Research Focus
- Precursor selection : Use benzohydrazide derivatives and chlorinated aromatic aldehydes for Schiff base formation .
- Purity control : Monitor reactions via TLC and confirm yields (>97%) with HPLC .
- Crystallization conditions : Optimize solvent polarity (e.g., ethanol/water mixtures) to obtain single crystals for XRD .
How can researchers validate the bioactivity of this compound in environmental studies?
Q. Advanced Research Focus
- Ecotoxicological assays : Test acute toxicity in non-target organisms (e.g., honeybees) using LC50 protocols .
- Metabolite profiling : Quantify degradation products in soil/water matrices via UPLC-MS/MS .
- Comparative studies : Benchmark against structurally similar compounds (e.g., boscalid) to assess structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
